Aziridine, 1-ethenyl- Aziridine, 1-ethenyl- 1-vinylaziridine is a vinylaziridine that consists of aziridine having a single vinyl group located at position 1. It is a vinylaziridine and a member of 1-vinylaziridines.
Brand Name: Vulcanchem
CAS No.: 5628-99-9
VCID: VC1630742
InChI: InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2
SMILES: C=CN1CC1
Molecular Formula: C4H7N
Molecular Weight: 69.11 g/mol

Aziridine, 1-ethenyl-

CAS No.: 5628-99-9

Cat. No.: VC1630742

Molecular Formula: C4H7N

Molecular Weight: 69.11 g/mol

* For research use only. Not for human or veterinary use.

Aziridine, 1-ethenyl- - 5628-99-9

Specification

CAS No. 5628-99-9
Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
IUPAC Name 1-ethenylaziridine
Standard InChI InChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2
Standard InChI Key VZNJDNKFUXILTJ-UHFFFAOYSA-N
SMILES C=CN1CC1
Canonical SMILES C=CN1CC1

Introduction

Structural Characteristics and Basic Properties

Aziridine, 1-ethenyl- consists of a three-membered aziridine ring with a vinyl (ethenyl) substituent on the nitrogen atom. This creates a hybrid structure combining the reactivity of strained heterocycles with unsaturated carbon-carbon bonds.

Structural Data

The molecular structure of Aziridine, 1-ethenyl- can be represented as follows:

PropertyValue
Molecular FormulaC₄H₇N
Molecular Weight69.1051 g/mol
SMILES NotationC=CN1CC1
InChIInChI=1S/C4H7N/c1-2-5-3-4-5/h2H,1,3-4H2
InChIKeyVZNJDNKFUXILTJ-UHFFFAOYSA-N
CAS Registry Number5628-99-9
Other Names1-Vinyl aziridine, N-Vinylaziridine, N-Vinylethyleneimine, N-Vinylethylenimine

The compound features a three-membered heterocyclic ring containing one nitrogen atom, with a vinyl group (-CH=CH₂) attached to the nitrogen .

PropertyPredicted Value
Predicted Collision Cross Section [M+H]⁺112.8 Ų
Predicted Collision Cross Section [M+Na]⁺126.0 Ų
Predicted Collision Cross Section [M+NH₄]⁺122.4 Ų
Physical StateLiquid (inferred from parent aziridine)
SolubilityLikely soluble in organic solvents; limited water solubility

The vinyl group attached to the nitrogen atom influences the electronic properties of the aziridine ring, potentially affecting its reactivity compared to unsubstituted aziridine or other N-alkyl derivatives .

Synthetic Methodologies

Several synthetic approaches can be employed to prepare Aziridine, 1-ethenyl-, drawing from established methodologies for aziridine synthesis adapted for vinyl substitution.

Ring Closure Methods

Traditional approaches to aziridine synthesis involve ring closure of β-functionalized ethylamines. For Aziridine, 1-ethenyl-, this could involve:

  • Preparation of a suitably protected N-vinyl-β-amino alcohol

  • Activation of the alcohol (e.g., as a mesylate or tosylate)

  • Intramolecular nucleophilic displacement to form the three-membered ring

From Epoxides

Another approach involves the conversion of epoxides to aziridines through a multi-step process:

  • Nucleophilic ring opening of an epoxide with a suitable vinyl-amine derivative

  • Conversion of the resulting amino alcohol to a leaving group

  • Intramolecular cyclization to form the aziridine ring

Reactivity and Chemical Behavior

The reactivity of Aziridine, 1-ethenyl- is influenced by both the strained three-membered ring and the vinyl substituent, creating a dual-reactive system.

Ring-Opening Reactions

Like other aziridines, 1-ethenyl-aziridine is susceptible to ring-opening reactions due to the inherent strain in the three-membered ring. Nucleophiles can attack the ring, leading to ring opening and formation of functionalized amines . This reactivity makes aziridines valuable synthetic intermediates in organic chemistry.

The ring-opening can occur through:

  • Nucleophilic attack (e.g., with amines, thiols, alcohols)

  • Acidic conditions promoting protonation and subsequent ring opening

  • Catalyzed ring-opening polymerization

Vinyl Group Reactivity

The vinyl substituent introduces additional reaction pathways:

  • Addition reactions across the C=C bond

  • Free-radical polymerization

  • Coordination to transition metals

  • Participation in cycloaddition reactions

The combination of these reactive sites makes Aziridine, 1-ethenyl- a versatile building block for complex molecule synthesis.

Polymerization

Aziridines, including N-vinyl derivatives, can undergo ring-opening polymerization to form polyethylenimines (PEI). For Aziridine, 1-ethenyl-, this could lead to polymers with pendant vinyl groups or, under certain conditions, cross-linked polymers if both the ring-opening and vinyl polymerization occur .

Biological ActivityExamplesPotential Mechanism
AntimicrobialActivity against S. aureus, E. coli, S. epidermidisDNA alkylation, inhibition of cell division
AnticancerAziridine-containing natural products like azinomycinsDNA cross-linking
Enzyme InhibitionVarious synthetic aziridinesCovalent modification of active sites

Several aziridine derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Catalysis and Material Science

The unique structure could be exploited in:

  • Ligand design for transition metal catalysis

  • Chiral auxiliaries for asymmetric synthesis

  • Functional materials with specialized properties

Spectroscopic and Analytical Characterization

Mass Spectrometry

Mass spectrometric data for Aziridine, 1-ethenyl- reveals characteristic fragmentation patterns that can be used for its identification and structural confirmation. While detailed fragmentation pathways weren't provided in the search results, the compound has been characterized by electron ionization mass spectrometry .

NMR Spectroscopy

While specific NMR data for Aziridine, 1-ethenyl- wasn't available in the search results, expected NMR characteristics can be inferred from related compounds:

  • ¹H NMR would show signals for:

    • Vinyl protons (typically 5-6 ppm range)

    • Aziridine ring protons (typically 1.5-2.5 ppm range)

  • ¹³C NMR would display signals for:

    • Vinyl carbons (typically 110-140 ppm range)

    • Aziridine ring carbons (typically 25-45 ppm range)

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